Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate
Description
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate is a boronate ester-functionalized indole derivative. The compound features a pinacol boronate ester group at the 4-position of the indole ring and a methyl ester substituent at the 7-position. This structural motif is critical in Suzuki-Miyaura cross-coupling reactions, where the boronate group acts as a key intermediate for forming carbon-carbon bonds in pharmaceutical and materials science applications . Its synthesis typically involves palladium-catalyzed borylation of halogenated indole precursors, as exemplified in analogous procedures for related compounds .
Properties
Molecular Formula |
C16H20BNO4 |
|---|---|
Molecular Weight |
301.1 g/mol |
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate |
InChI |
InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)12-7-6-11(14(19)20-5)13-10(12)8-9-18-13/h6-9,18H,1-5H3 |
InChI Key |
KKPKAZNDWGCMRR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Boronic Ester Intermediate
Method A: Borylation of 4-Halo-Substituted Indole Derivatives
- Starting Material: 4-Halo-indole derivatives, such as 4-bromoindole-7-carboxylate.
- Reagents: Bis(pinacolato)diboron (B2Pin2), Pd(dppf)Cl2 as a catalyst, potassium acetate as a base.
- Procedure:
- Dissolve the 4-halo-indole derivative in anhydrous dimethylformamide (DMF).
- Add bis(pinacolato)diboron (1.2 equivalents), potassium acetate (2 equivalents), and palladium catalyst.
- Heat the mixture at 80–100°C under inert atmosphere (argon) for 12–24 hours.
- Upon completion, cool, quench, and purify via chromatography to obtain the boronic ester, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole-7-carboxylate.
| Reagent | Equivalents | Conditions | Yield |
|---|---|---|---|
| 4-Halo-indole derivative | 1 | 80–100°C, 12–24h | Variable (typically 70–85%) |
| B2Pin2 | 1.2 | ||
| Pd(dppf)Cl2 | 0.05 | ||
| KAc | 2 |
Reference: Similar methodologies are documented in the synthesis of boronic esters for Suzuki coupling, with detailed conditions available in chemical literature and patents.
Construction of the Indole Core with Carboxylate Functionality
Method B: Fischer Indole Synthesis
- Starting Materials: Phenylhydrazines and ketones or aldehydes bearing ester groups.
- Procedure:
- React phenylhydrazine derivatives with methyl 2-oxo-2-phenylacetate under acidic conditions.
- Heat at reflux to induce cyclization, forming the indole core.
- Purify the methyl 7-carboxylate-indole derivative via chromatography.
- Direct functionalization of commercially available indole derivatives with ester groups at position 7 via electrophilic substitution or directed lithiation.
Suzuki-Miyaura Coupling to Attach Boronic Ester
Method C: Cross-Coupling of Indole and Boronic Ester
-
- Methyl 7-indole-7-carboxylate (halogenated at 4-position)
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole-7-carboxylate
- Pd(PPh3)4 or Pd(dppf)Cl2 catalyst
- Potassium carbonate or cesium carbonate as base
- Solvent: Toluene/water or dioxane/water mixture
-
- Mix the halogenated indole and boronic ester in the presence of the catalyst and base.
- Heat at 80–100°C under inert atmosphere for 12–24 hours.
- Monitor progress via TLC or HPLC.
- Purify the product through column chromatography.
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |
| Base | K2CO3 or Cs2CO3 |
| Solvent | Toluene/water or dioxane/water |
| Temperature | 80–100°C |
| Time | 12–24 hours |
Reference: The detailed procedure aligns with the synthesis described in recent literature on indole derivatives with boronic esters, including the work cited in the ACS publication on indole synthesis.
Notes on Reaction Conditions and Purification
- Inert Atmosphere: All steps involving boron reagents and palladium catalysts should be conducted under nitrogen or argon to prevent oxidation.
- Temperature Control: Elevated temperatures (80–100°C) are essential for efficient borylation and coupling.
- Purification: Chromatography over silica gel with hexane/ethyl acetate mixtures is standard for isolating the final product, with yields typically ranging from 70% to 86%.
Summary Table of Preparation Methods
| Step | Description | Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| 1 | Synthesis of boronic ester | 4-Halo-indole derivative, B2Pin2 | 80–100°C, 12–24h | 70–85% |
| 2 | Construction of indole core with ester | Phenylhydrazine + ketone | Reflux, acid catalysis | Variable |
| 3 | Suzuki coupling | Halogenated indole + boronic ester | 80–100°C, inert atmosphere | 70–86% |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, replacing the boron group with other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions, including amines and alcohols.
Major Products
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Alcohols or Phenols: From oxidation reactions.
Substituted Indoles: From nucleophilic substitution.
Scientific Research Applications
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Compound 1 : 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Key Difference : The methyl group at the indole 1-position replaces the methyl ester at the 7-position .
- This compound was synthesized via methylation of the parent boronate-functionalized indole using NaH and MeI in THF .
Compound 2 : 5-Methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Key Difference : A 5-methoxy and 2-methyl substituent modifies steric and electronic environments.
- This derivative is commercially available (CAS: 919119-61-2) and used in medicinal chemistry for late-stage functionalization .
Boronate Group Multiplicity
Compound 3 : Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate
- Key Difference : Contains two boronate groups at positions 2 and 6 , in addition to the methyl ester at position 4 .
- Impact : The bis-boronate structure enables dual functionalization in coupling reactions, offering synthetic versatility for constructing complex architectures. Its molecular weight (427.11 g/mol) and purity (98%) make it suitable for high-precision applications .
Heterocyclic Core Modifications
Compound 4 : 4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
- Key Difference : Replaces the indole core with an indazole scaffold, introducing a chloro and amine substituent.
- This compound was synthesized via Miyaura borylation of a brominated indazole precursor .
Biological Activity
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H19BNO4 |
| Molecular Weight | 262.11 g/mol |
| CAS Number | Not specified in sources |
| IUPAC Name | This compound |
Research suggests that the indole core of the compound may interact with various biological targets. The indole structure is known for its ability to engage in π-π stacking interactions and hydrogen bonding with proteins. This interaction is crucial for inhibiting specific enzymes or receptors involved in disease pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of indole derivatives. For instance, derivatives of indole-2-carboxylic acid have been shown to inhibit HIV-1 integrase effectively. The binding conformation analysis indicated that these compounds chelate metal ions within the active site of integrase, suggesting a similar mechanism may apply to this compound .
Antitumor Activity
Indole derivatives are also recognized for their antitumor properties. A study focused on a related compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways . This suggests that this compound could exhibit similar effects.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by modifications to its structure:
- Indole Core Modifications : Variations at the C3 position have been shown to enhance binding affinity and biological activity.
- Substituents on Boron Atom : The presence of bulky groups around the boron atom may influence the compound's solubility and interaction with biological targets.
Study 1: Antiviral Efficacy
In a recent study published in Molecules, derivatives of indole were synthesized and evaluated for their inhibitory effects on HIV integrase. The most potent derivative exhibited an IC50 value of 0.13 μM . This highlights the potential for further optimization of this compound as an antiviral agent.
Study 2: Cytotoxicity Against Cancer Cells
Another investigation assessed the cytotoxic effects of related indole compounds against breast cancer cell lines. Results indicated that certain derivatives led to significant reductions in cell viability through apoptosis induction . This suggests that this compound may also possess similar antitumor properties.
Q & A
Q. What structural features of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate make it valuable in synthetic chemistry?
The compound's reactivity is governed by two key groups:
- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane at position 4, enabling Suzuki-Miyaura cross-coupling reactions for C–C bond formation.
- The methyl carboxylate at position 7, which enhances solubility in polar solvents and stabilizes intermediates during synthesis. Comparative studies with analogs (e.g., ethyl or chloro substitutions) highlight the importance of positional isomerism on reactivity and biological activity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm the indole backbone and substituent positions (e.g., methyl carboxylate integration).
- ¹¹B NMR : A quartet at ~85 ppm verifies the boronate ester group.
- Mass spectrometry (HRMS) : Validate molecular weight and purity (>95% by LC-MS).
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and B–O vibrations (1350–1250 cm⁻¹) .
Q. What is the standard synthetic route for this compound?
A multi-step procedure:
- Step 1 : Bromination of the indole precursor at position 4.
- Step 2 : Miyaura borylation using bis(pinacolato)diboron and a Pd catalyst (e.g., Pd(dppf)Cl₂).
- Step 3 : Methyl esterification at position 7 via carboxyl group activation (e.g., DCC/DMAP). Yields typically range from 60–75% after column chromatography .
Advanced Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?
- Catalyst screening : Test Pd(PPh₃)₄, PdCl₂(dtbpf), or Pd(OAc)₂ with ligands like SPhos.
- Solvent/base systems : Use THF/H₂O (3:1) with K₂CO₃ or Cs₂CO₃ for efficient deprotonation.
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation. Monitor progress via TLC or in situ ¹¹B NMR to track boronate consumption .
Q. How to address discrepancies in reported biological activities (e.g., anti-cancer vs. low potency)?
- Assay validation : Compare cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (MTT vs. apoptosis markers).
- Structural analogs : Synthesize derivatives with modified substituents (e.g., ethyl carboxylate, fluoro groups) to establish structure-activity relationships (SAR).
- Solubility adjustments : Use co-solvents (DMSO/PBS) to ensure consistent bioavailability across studies .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- DFT calculations : Model transition states for cross-coupling to identify steric/electronic barriers.
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic targets.
- Machine learning : Train models on existing boronate reactivity datasets to forecast optimal reaction conditions .
Q. How to resolve contradictions in spectroscopic data during synthesis?
- Variable temperature NMR : Detect dynamic processes (e.g., rotamerism) affecting signal splitting.
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks caused by overlapping signals.
- X-ray crystallography : Resolve regiochemical uncertainties in crystalline derivatives .
Methodological Notes
- Handling air-sensitive intermediates : Use Schlenk lines for Pd-catalyzed steps to prevent boronate oxidation .
- Purity thresholds : Maintain >95% purity (via HPLC) to avoid side reactions in downstream applications .
- Scalability : Transition from batch to flow chemistry for reproducible gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
